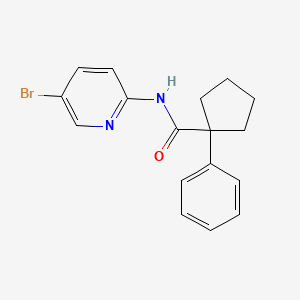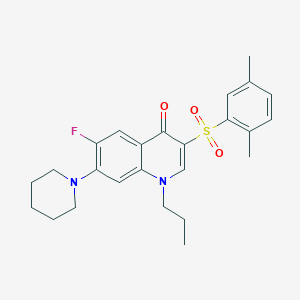![molecular formula C17H15N3O3 B2670608 2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 899782-53-7](/img/structure/B2670608.png)
2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide” is a derivative of quinazolinone . Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is not (a pyrimidine ring) .
Molecular Structure Analysis
The molecular structure of “2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide” would likely consist of a quinazolinone core, with a methylphenyl group at the 3-position and an acetamide group at the 2-position .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide” would depend on its specific structure. For example, acetamide has a molecular weight of 59.07, a boiling point of 430°F, and a melting point of 180.1°F .科学的研究の応用
Antimalarial Activity
A study by Werbel et al. (1986) explored the antimalarial activity of related compounds, including derivatives of quinazolinones, demonstrating significant potential against Plasmodium berghei infections in mice. This suggests that similar compounds, like 2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide, might exhibit antimalarial properties (Werbel et al., 1986).
Anticonvulsant Activity
El Kayal et al. (2019) synthesized and evaluated a series of quinazolin-3(2H)-yl acetamide derivatives for anticonvulsant activities. Their findings suggest the potential of such compounds in expanding the arsenal of anticonvulsive drugs (El Kayal et al., 2019).
Analgesic and Anti-Inflammatory Activities
Alagarsamy et al. (2015) researched novel quinazolinone acetamides for their analgesic and anti-inflammatory activities. They found that compounds in this class, such as 2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide, could offer promising therapeutic benefits in pain management and inflammation control (Alagarsamy et al., 2015).
Antitumor Activity
Al-Suwaidan et al. (2016) synthesized 3-benzyl-4(3H)quinazolinone analogues and evaluated their antitumor activities. This study highlights the potential of quinazolinone derivatives in cancer treatment, indicating a promising area for further research (Al-Suwaidan et al., 2016).
Antiviral Activity
Ghosh et al. (2008) investigated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis. The compound displayed significant antiviral and antiapoptotic effects, suggesting that similar quinazolinone derivatives might also have antiviral applications (Ghosh et al., 2008).
Chemotherapeutic Potential
Rim et al. (2014) reported that a quinazolinone derivative, KYS05090, induced autophagy and apoptosis in lung adenocarcinoma cells, demonstrating its potential as a chemotherapeutic agent (Rim et al., 2014).
将来の方向性
The future directions for research on “2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide” could include further investigation into its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by quinazolinone derivatives, this compound could potentially have interesting pharmacological properties .
特性
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-8-12(9-7-11)20-16(22)13-4-2-3-5-14(13)19(17(20)23)10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFXRPRDJCXXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2670526.png)
![N-[2-(piperidin-2-yl)ethyl]methanesulfonamide](/img/structure/B2670527.png)
![N-(4-ethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2670529.png)

![5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2670531.png)
![tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B2670533.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670534.png)
![4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2670536.png)
![2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2670537.png)
![[2-Oxo-2-[4-(5-phenyltriazol-1-yl)phenyl]ethyl] 3-iodobenzoate](/img/structure/B2670538.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B2670539.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2670545.png)
